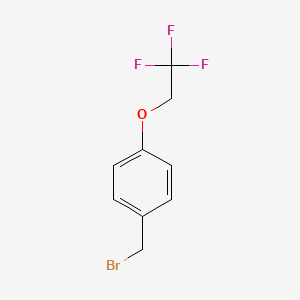

1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene

説明

特性

IUPAC Name |

1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDBWHVEQFCRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126300-83-2 | |

| Record name | 1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2,2,2-trifluoroethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding methyl derivative.

科学的研究の応用

1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

作用機序

The mechanism by which 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the trifluoroethoxy group may interact with enzymes or receptors, influencing their activity and function.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

- Structural Difference : Chlorine replaces bromine in the methylene group.

- Reactivity : The C-Cl bond is less polarizable than C-Br, resulting in lower reactivity in nucleophilic substitutions (e.g., SN2 reactions). This makes the bromomethyl derivative more versatile in alkylation or coupling reactions .

- Synthetic Utility : While both compounds serve as alkylating agents, the bromomethyl variant is preferred for faster reaction kinetics in Pd-mediated cross-couplings .

- Physical Properties :

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

- Structural Difference : Bromine is directly substituted on the aromatic ring rather than a bromomethyl group.

- Electronic Effects : The electron-withdrawing trifluoromethoxy (-OCF₃) group deactivates the ring, reducing electrophilic substitution reactivity. In contrast, the bromomethyl group activates adjacent positions for further functionalization .

- Applications : The ring-brominated compound is primarily used in Suzuki-Miyaura couplings, whereas the bromomethyl derivative enables chain elongation via homologation .

4-(2,2,2-Trifluoroethoxy)toluene

- Structural Difference : A methyl (-CH₃) group replaces the bromomethyl substituent.

- Reactivity : The absence of a halogen limits its use in cross-coupling reactions. However, the methyl group can undergo oxidation to carboxylic acids or aldehydes.

- Thermal Stability: The trifluoroethoxy group enhances thermal stability compared to non-fluorinated ethers, a property shared with the bromomethyl analog .

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

- ¹⁹F NMR : Both compounds show a characteristic triplet for -OCH₂CF₃ at δ -74 to -76 ppm .

生物活性

1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoroethoxy substituent. This combination enhances its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmaceuticals and materials science. The molecular formula of this compound is C9H8BrF3O, and it has been investigated for its potential therapeutic properties and interactions with biomolecules.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. The bromomethyl group can participate in nucleophilic substitutions, while the trifluoroethoxy group increases lipophilicity, facilitating membrane penetration and interaction with biological targets. The electronic properties imparted by the trifluoromethyl moiety also enhance binding affinity to enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3O |

| Molecular Weight | 257.06 g/mol |

| Key Functional Groups | Bromomethyl, Trifluoroethoxy |

The biological activity of 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene is primarily linked to its interactions with specific molecular targets. The trifluoroethoxy group enhances the compound's ability to modulate the activity of target proteins through binding interactions. This modulation can lead to various downstream effects depending on the specific target involved.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Case Studies

- Acetylcholinesterase Inhibition : In vitro studies demonstrated that 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene inhibits acetylcholinesterase at nanomolar concentrations. This inhibition is significant for developing treatments for conditions like Alzheimer's disease.

- Antimicrobial Activity : While specific studies on this compound are sparse, similar compounds in the literature have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Future research could explore these avenues more thoroughly .

Research Findings

A summary of relevant research findings is presented below:

Q & A

Q. What are the key physicochemical properties of 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene critical for experimental design?

The compound (C₈H₆BrF₃O) has a molecular weight of 255.03 g/mol, XLogP3 value of 3.7 (indicating moderate lipophilicity), and a topological polar surface area of 9.2 Ų, suggesting limited hydrogen-bonding capacity . It is soluble in polar aprotic solvents such as DMF, DMSO, and THF, which is critical for reaction setup and purification . The bromomethyl group’s reactivity and the electron-withdrawing trifluoroethoxy substituent influence its stability and participation in nucleophilic substitutions.

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?

A typical route involves bromination of 4-(2,2,2-trifluoroethoxy)toluene using bromine (Br₂) in the presence of a radical initiator (e.g., AIBN) or Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (40–60°C) . Alternative methods include nucleophilic substitution of 4-(trifluoroethoxy)benzyl alcohol with HBr or PBr₃. Solvent selection (e.g., dichloromethane or CCl₄) and inert atmospheres are critical to avoid hydrolysis or side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during its synthesis?

Byproduct formation (e.g., di-brominated derivatives or oxidation products) can be mitigated by:

- Stoichiometric control : Using 1.05–1.1 equivalents of Br₂ to avoid over-bromination .

- Temperature modulation : Maintaining reaction temperatures below 60°C to suppress radical side reactions .

- Catalyst screening : Testing alternative catalysts like N-bromosuccinimide (NBS) with UV initiation for selective monobromination .

- Purification strategies : Employing flash chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- NMR spectroscopy : ¹H NMR (δ 4.5–4.7 ppm for CH₂Br; δ 4.4–4.6 ppm for OCH₂CF₃) and ¹⁹F NMR (δ -75 to -78 ppm for CF₃) confirm structural integrity .

- Mass spectrometry : High-resolution MS (exact mass: 253.95541 g/mol) validates molecular formula .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) and detect trace impurities .

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the benzyl bromide moiety in nucleophilic substitutions?

The trifluoroethoxy group (-OCH₂CF₃) exerts a strong electron-withdrawing effect via inductive withdrawal, which:

- Enhances electrophilicity : Stabilizes the transition state in SN₂ reactions, accelerating substitutions with nucleophiles (e.g., amines, thiols) .

- Directs regioselectivity : In aromatic systems, it deactivates the para position, reducing unwanted electrophilic aromatic substitution byproducts .

- Impacts stability : Increases susceptibility to hydrolysis, necessitating anhydrous conditions during storage and reactions .

Q. In cross-coupling reactions, what challenges arise due to the presence of both bromomethyl and trifluoroethoxy groups?

- Competitive reactivity : The benzyl bromide may undergo undesired Suzuki-Miyaura or Ullmann couplings if palladium catalysts are used without protecting groups .

- Side reactions : The trifluoroethoxy group can participate in hydrogen bonding with polar catalysts, reducing reaction efficiency. Using bulky ligands (e.g., XPhos) or non-polar solvents (toluene) mitigates this .

- Byproduct formation : Thermal decomposition of the trifluoroethoxy group (>150°C) may release HF; thus, low-temperature protocols (e.g., microwave-assisted synthesis at 80°C) are preferred .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

Discrepancies in solubility (e.g., DMF vs. THF) may stem from batch-specific impurities or crystallinity variations. To address this:

- Recrystallization : Purify the compound using ethanol/water mixtures to standardize solubility .

- Dynamic light scattering (DLS) : Analyze particle size in suspensions to detect insoluble aggregates .

- Temperature-dependent studies : Measure solubility in target solvents at 25°C and 40°C to identify optimal conditions for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。